molecular formula C14H23N3O3 B2640086 Methyl 1-methyl-3-(2-piperidin-1-ylethoxymethyl)pyrazole-4-carboxylate CAS No. 1975118-47-8

Methyl 1-methyl-3-(2-piperidin-1-ylethoxymethyl)pyrazole-4-carboxylate

Cat. No.: B2640086
CAS No.: 1975118-47-8
M. Wt: 281.356
InChI Key: JGYDYCZDYHLWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-3-(2-piperidin-1-ylethoxymethyl)pyrazole-4-carboxylate is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-3-(2-piperidin-1-ylethoxymethyl)pyrazole-4-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-(2-piperidin-1-ylethoxymethyl)pyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-3-(2-piperidin-1-ylethoxymethyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-methyl-3-(2-piperidin-1-ylethoxymethyl)pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-3-(2-piperidin-1-ylethoxymethyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-methyl-3-(2-piperidin-1-ylethoxymethyl)pyrazole-5-carboxylate: Similar structure with a different position of the carboxylate group.

    Ethyl 1-methyl-3-(2-piperidin-1-ylethoxymethyl)pyrazole-4-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.

    1-Methyl-3-(2-piperidin-1-ylethoxymethyl)pyrazole-4-carboxylic acid: Similar structure with a carboxylic acid group instead of an ester.

Uniqueness

Methyl 1-methyl-3-(2-piperidin-1-ylethoxymethyl)pyrazole-4-carboxylate is unique due to its specific ester group and the position of the substituents on the pyrazole ring

Properties

IUPAC Name

methyl 1-methyl-3-(2-piperidin-1-ylethoxymethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-16-10-12(14(18)19-2)13(15-16)11-20-9-8-17-6-4-3-5-7-17/h10H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYDYCZDYHLWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COCCN2CCCCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.